molecular formula C22H13ClO4 B4766951 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate

Cat. No.: B4766951
M. Wt: 376.8 g/mol
InChI Key: LYNKXMICPDXFOZ-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a chromen-2-one core with a phenyl group at the 4-position and a 3-chlorobenzoate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are as follows :

    Reactants: 7-hydroxy-2H-chromen-2-one and 3-chlorobenzoyl chloride.

    Solvent: Dichloromethane.

    Base: Triethylamine.

    Temperature: 20°C.

    Reaction Time: 1 hour.

The product is obtained in high yield and can be purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate is unique due to its specific ester group, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and regulate reactive oxygen species makes it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO4/c23-16-8-4-7-15(11-16)22(25)26-17-9-10-18-19(14-5-2-1-3-6-14)13-21(24)27-20(18)12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNKXMICPDXFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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